REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].[N:6]#[O+].[Cl:8][C:9]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:10]=1[NH2:11]>C(#N)C.C(OCC)C>[F:1][B-:2]([F:5])([F:4])[F:3].[Cl:8][C:9]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:10]=1[N+:11]#[N:6] |f:0.1,5.6|
|
Name
|
|
Quantity
|
802 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N#[O+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.ClC1=C(C=C(C=C1)F)[N+]#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |